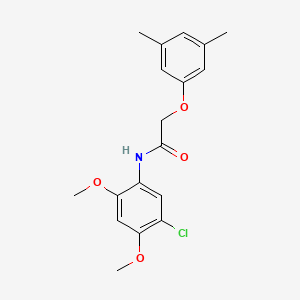![molecular formula C15H14N4O2S B5840706 1-(3,4-Dimethylphenyl)-3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5840706.png)
1-(3,4-Dimethylphenyl)-3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a 3,4-dimethylphenyl group, a furan ring, and a 1,3,4-thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]urea typically involves the following steps:
Formation of 1,3,4-Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid or its derivative under acidic conditions.
Attachment of Furan Ring: The furan ring is introduced through a coupling reaction with the thiadiazole intermediate, often using a palladium-catalyzed cross-coupling reaction.
Formation of Urea Derivative: The final step involves the reaction of the intermediate with 3,4-dimethylphenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dimethylphenyl)-3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethylphenyl)-3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The furan and thiadiazole rings play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dimethylphenyl)-3-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]urea: Similar structure but with a thiophene ring instead of a furan ring.
1-(3,4-Dimethylphenyl)-3-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]urea: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
1-(3,4-Dimethylphenyl)-3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]urea is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-9-5-6-11(8-10(9)2)16-14(20)17-15-19-18-13(22-15)12-4-3-7-21-12/h3-8H,1-2H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXAMBNUXOAZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
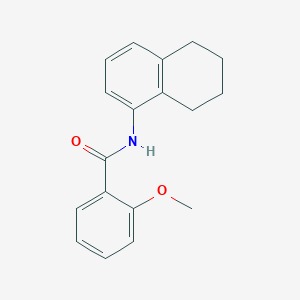
![2-{4-[3-(1,3-benzodioxol-5-yl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5840631.png)
![1-(cyclohexylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5840641.png)
![ethyl 2-[(2-chloro-6-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5840647.png)
![3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5840656.png)
![2-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}acetamide](/img/structure/B5840663.png)
![1-[(2-fluorophenyl)methyl]-4-(pyridine-4-carbonyl)piperazine](/img/structure/B5840669.png)


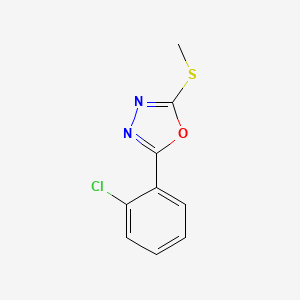
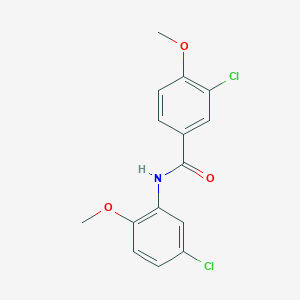
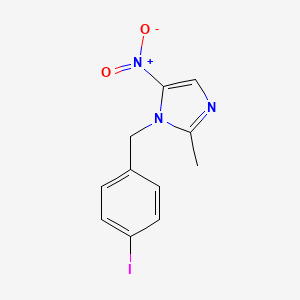
![(2E)-N-[(2-fluorophenyl)carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B5840712.png)
